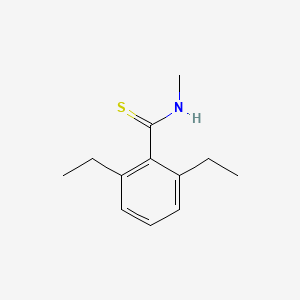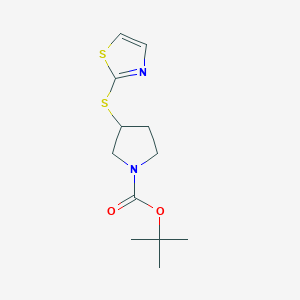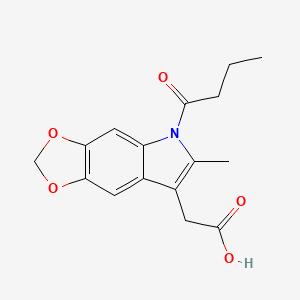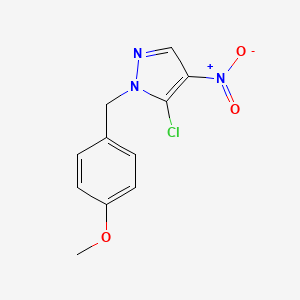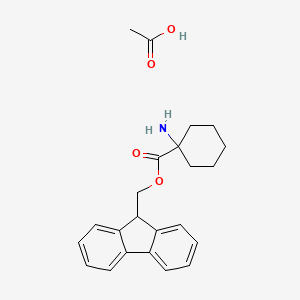
acetic acid;9H-fluoren-9-ylmethyl 1-aminocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-1-amino-cyclohexane acetic acid is a compound with the molecular formula C23H25NO4 and a molecular weight of 379.46 g/mol . It is commonly used in the field of organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids . The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized for its stability and ease of removal under basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1-amino-cyclohexane acetic acid typically involves the protection of the amino group of 1-amino-cyclohexane acetic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction is chemoselective and can be carried out under mild conditions without the need for a catalyst .
Industrial Production Methods: Industrial production of Fmoc-1-amino-cyclohexane acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-1-amino-cyclohexane acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Protection and Deprotection Reactions: The compound is primarily used for the protection of amino groups in peptide synthesis.
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and sodium bicarbonate in aqueous dioxane.
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) solution.
Major Products Formed:
Fmoc Deprotection: Removal of the Fmoc group yields the free amino acid.
Applications De Recherche Scientifique
Fmoc-1-amino-cyclohexane acetic acid is extensively used in various scientific research applications, including:
Chemistry: It is a crucial intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function through peptide synthesis.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The primary mechanism of action of Fmoc-1-amino-cyclohexane acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The fluorenyl group also provides a strong absorbance in the ultraviolet region, which is useful for monitoring coupling and deprotection reactions .
Comparaison Avec Des Composés Similaires
- Fmoc-1-aminomethyl-cyclohexane carboxylic acid : Similar in structure but with a different substitution pattern on the cyclohexane ring.
- Fmoc-amino acids : A broader category of compounds used for similar purposes in peptide synthesis.
Uniqueness: Fmoc-1-amino-cyclohexane acetic acid is unique due to its specific structure, which provides distinct steric and electronic properties that can influence the reactivity and stability of the protected amino group . This makes it particularly useful in the synthesis of peptides with complex structures.
Propriétés
Formule moléculaire |
C23H27NO4 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
acetic acid;9H-fluoren-9-ylmethyl 1-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H23NO2.C2H4O2/c22-21(12-6-1-7-13-21)20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;1-2(3)4/h2-5,8-11,19H,1,6-7,12-14,22H2;1H3,(H,3,4) |
Clé InChI |
WQFWMISVIUPBSI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC(CC1)(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


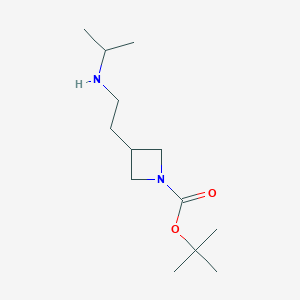
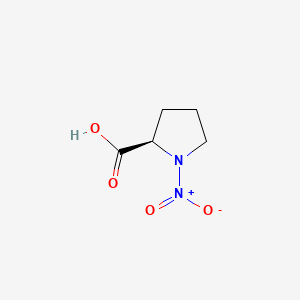
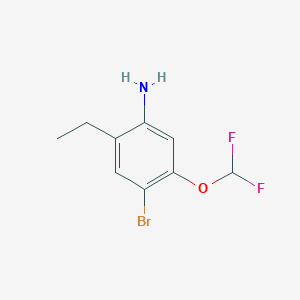
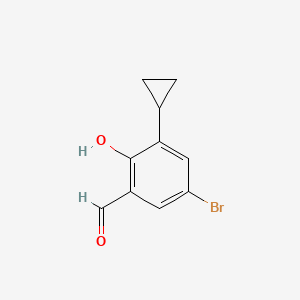
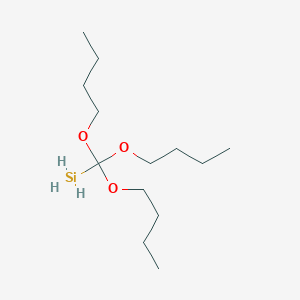
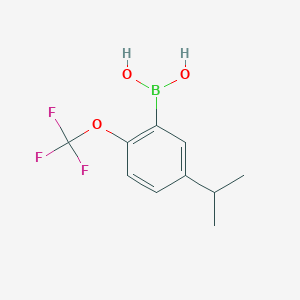
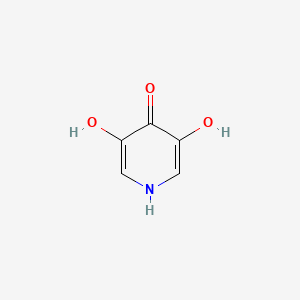
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
